molecular formula C14H12ClNO B14174534 (4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone CAS No. 928046-36-0

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone

Katalognummer: B14174534
CAS-Nummer: 928046-36-0
Molekulargewicht: 245.70 g/mol
InChI-Schlüssel: RSMQHCQUTLHQPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone is a chemical compound with the molecular formula C14H12ClNO It is known for its unique structure, which combines a chlorophenyl group with an ethylpyridinyl group through a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 5-ethyl-2-pyridylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through distillation or crystallization, followed by rigorous quality control to ensure consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Chlorophenyl)(2-pyridinyl)methanone: Similar structure but lacks the ethyl group on the pyridine ring.

    (4-Chlorophenyl)(4-methylpyridin-2-yl)methanone: Contains a methyl group instead of an ethyl group on the pyridine ring.

    (4-Chlorophenyl)(5-methylpyridin-2-yl)methanone: Similar structure with a methyl group on the pyridine ring.

Uniqueness

(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and biological activity.

Eigenschaften

CAS-Nummer

928046-36-0

Molekularformel

C14H12ClNO

Molekulargewicht

245.70 g/mol

IUPAC-Name

(4-chlorophenyl)-(5-ethylpyridin-2-yl)methanone

InChI

InChI=1S/C14H12ClNO/c1-2-10-3-8-13(16-9-10)14(17)11-4-6-12(15)7-5-11/h3-9H,2H2,1H3

InChI-Schlüssel

RSMQHCQUTLHQPR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.